4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine
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Overview
Description
4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine is a chemical compound with the molecular formula C8H10ClN3 and a molecular weight of 183.64 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a cyclopropyl group attached to the nitrogen at the 2nd position, and a methyl group at the 5th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylpyrimidine and cyclopropylamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C and 50°C.
Procedure: 4-chloro-5-methylpyrimidine is reacted with cyclopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is stirred for several hours until the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced amine derivatives .
Scientific Research Applications
4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Material Science: It is employed in the development of advanced materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-cyclopropylpyrimidin-2-amine: Similar structure but lacks the methyl group at the 5th position.
4-Chloro-5-methylpyrimidin-2-amine: Similar structure but lacks the cyclopropyl group at the nitrogen.
N-cyclopropyl-5-methylpyrimidin-2-amine: Similar structure but lacks the chloro group at the 4th position.
Uniqueness
4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine is unique due to the presence of all three functional groups (chloro, cyclopropyl, and methyl) on the pyrimidine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-5-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-5-4-10-8(12-7(5)9)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOOZMFJBNCHFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693800 |
Source
|
Record name | 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-24-5 |
Source
|
Record name | 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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